4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid methyl ester
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Overview
Description
4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid methyl ester is a chemical compound that features a benzoic acid methyl ester group attached to a 4-bromo-imidazol-1-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid methyl ester typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 4-bromo-imidazole, is reacted with a suitable alkylating agent to introduce the benzoic acid methyl ester group.
Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized imidazole products.
Reduction: Reduced imidazole derivatives.
Hydrolysis: 4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid.
Scientific Research Applications
4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes or receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-imidazol-1-ylmethyl)-benzoic acid methyl ester
- 4-(4-Fluoro-imidazol-1-ylmethyl)-benzoic acid methyl ester
- 4-(4-Iodo-imidazol-1-ylmethyl)-benzoic acid methyl ester
Uniqueness
4-(4-Bromo-imidazol-1-ylmethyl)-benzoic acid methyl ester is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different properties and applications.
Properties
IUPAC Name |
methyl 4-[(4-bromoimidazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-17-12(16)10-4-2-9(3-5-10)6-15-7-11(13)14-8-15/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPLRKXILCVUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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